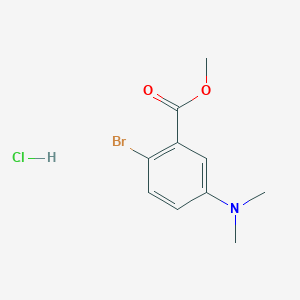
(E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide, also known as ERK inhibitor, is a chemical compound that is used in scientific research to study the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of this pathway has been shown to have potential therapeutic benefits in cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
The metabolism of related compounds, such as Flumatinib, a tyrosine kinase inhibitor in clinical trials for chronic myelogenous leukemia, shows that it is primarily metabolized through amide bond cleavage, leading to hydrolytic products. This study provides insights into the metabolic pathways of similar compounds in humans after oral administration, which is crucial for understanding their pharmacokinetic properties (Gong et al., 2010).
Synthesis and Chemical Properties
Research on the synthesis of Nilotinib, another tyrosine kinase inhibitor, and related compounds involves key steps that may relate to the synthesis of "(E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide." These synthesis pathways contribute to the development of highly selective inhibitors for therapeutic applications, showcasing the chemical versatility and potential utility of such compounds in medicinal chemistry (Yankun et al., 2011).
Analytical Techniques and Quality Control
Studies on the capillary electrophoretic separation of Imatinib mesylate and related substances highlight the importance of analytical methods in the quality control of pharmaceutical compounds. These methods ensure the purity and efficacy of drugs by identifying and quantifying impurities and degradation products, which is vital for maintaining high-quality pharmaceutical standards (Ye et al., 2012).
Drug Discovery and Development
The discovery and evaluation of specific compounds as inhibitors for targets like histone deacetylase (HDAC) demonstrate the potential therapeutic applications of these molecules in cancer treatment. Such research is crucial for identifying new, effective treatments for various cancers, highlighting the significant role of chemical compounds in advancing oncology therapeutics (Zhou et al., 2008).
Eigenschaften
IUPAC Name |
4-[(E)-3-oxo-3-(pyridin-3-ylamino)prop-1-enyl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19(23-17-3-1-11-21-13-17)10-7-15-5-8-16(9-6-15)20(26)24-18-4-2-12-22-14-18/h1-14H,(H,23,25)(H,24,26)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYGSAJFZXYCU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide](/img/structure/B2640323.png)

![(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2640325.png)
![potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2640327.png)
![Methyl 4-[3-(3-methylimidazol-4-yl)piperidine-1-carbonyl]benzoate;hydrochloride](/img/structure/B2640328.png)




![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2640342.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2640343.png)
![2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B2640344.png)

